molecular formula C9H13BFNO2 B14075313 (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid

(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B14075313
M. Wt: 197.02 g/mol
InChI Key: IWKCUTUHVXQRFK-UHFFFAOYSA-N
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Description

(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a sec-butyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 6-(sec-Butyl)-2-fluoropyridin-3-yl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere .

Chemical Reactions Analysis

(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives. The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), and a solvent such as toluene, ethanol, or water .

Other reactions that this compound can undergo include:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

(6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

    Biology: It can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The primary mechanism of action for (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved in this process are the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Similar compounds to (6-(sec-Butyl)-2-fluoropyridin-3-yl)boronic acid include other boronic acids with different substituents on the pyridine ring or different alkyl groups. Some examples are:

  • (6-Methyl-2-fluoropyridin-3-yl)boronic acid
  • (6-Ethyl-2-fluoropyridin-3-yl)boronic acid
  • (6-Isopropyl-2-fluoropyridin-3-yl)boronic acid

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products in synthetic applications .

Properties

Molecular Formula

C9H13BFNO2

Molecular Weight

197.02 g/mol

IUPAC Name

(6-butan-2-yl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C9H13BFNO2/c1-3-6(2)8-5-4-7(10(13)14)9(11)12-8/h4-6,13-14H,3H2,1-2H3

InChI Key

IWKCUTUHVXQRFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(C)CC)F)(O)O

Origin of Product

United States

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